
Mardepodect
Descripción general
Descripción
Mardepodect, also known by its developmental code name PF-2545920, is a drug developed by Pfizer for the treatment of schizophrenia. It acts as a phosphodiesterase inhibitor selective for the PDE 10A subtype. The PDE 10A enzyme is primarily expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle. This enzyme is crucial in regulating the activity of dopamine-sensitive medium spiny neurons in the striatum, which are known targets of conventional antipsychotic drugs .
Aplicaciones Científicas De Investigación
Mardepodect is a phosphodiesterase 10A (PDE10A) inhibitor that was initially developed by Pfizer for the treatment of schizophrenia . While it did not achieve satisfactory therapeutic endpoints in schizophrenia or Huntington’s chorea clinical trials, studies have shown that this compound potently inhibits the growth and proliferation of glioblastoma (GBM) cells, suggesting its potential repositioning as an antiproliferative candidate in GBM .
Drug-Induced Gene Expression Studies
This compound has been used in genome-wide drug-induced gene expression (DIGEX) studies to define cellular drug response phenotypes in GBM . DIGEX is a method used to visualize complex drug response networks that emerge during GBM drug treatment, defining a phenotypic landscape that offers new diagnostic and therapeutic opportunities .
Combination Therapies
This compound has been investigated in combination with other drugs, such as Regorafenib, to address drug resistance in GBM . The rationale is that these drugs cover complementary pharmacological spaces and may synergize to provide a novel way to target the signaling pathways involved in GBM .
Target Validation
DIGEX studies have helped identify genes encoding specific drug targets, some of which have been validated as effective antiproliferative agents and combination therapies in human GBM cell models . These studies also identified novel druggable targets that could qualify for chemistry-led drug discovery campaigns and highly upregulated transmembrane proteins suitable for combined drug, immunotherapy, and RNA vaccine approaches .
Cell Line Studies
This compound has been tested on human glioblastoma cell lines such as U87MG, A172, and T98G to examine the plasticity of the drug-induced GBM cell phenotype . The IC50 values for this compound varied among these cell lines, indicating differences in drug sensitivity .
PDE10A Inhibition
This compound is a potent and selective PDE10A inhibitor . PDE10A is a dual-specificity cyclic nucleotide phosphodiesterase expressed in GBM but not previously studied as a potential therapeutic target . Research has shown that raised cAMP levels are associated with growth inhibition in rat C6 glioma cells, suggesting that PDE10A inhibition by this compound could be a viable strategy for treating GBM .
Clinical Trials
Mecanismo De Acción
Target of Action
Mardepodect, also known as PF-2545920, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme primarily expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle . It plays a crucial role in regulating the activity of dopamine-sensitive medium spiny neurons in the striatum, which are known targets of conventional antipsychotic drugs .
Mode of Action
this compound acts by inhibiting the PDE10A enzyme . This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are important secondary messengers in cellular signaling pathways . The increase in these cyclic nucleotides can modulate the activity of dopamine-sensitive medium spiny neurons .
Biochemical Pathways
The inhibition of PDE10A by this compound affects the cAMP and cGMP signaling pathways . These pathways play key roles in various cellular processes, including cell growth, differentiation, and apoptosis. By modulating these pathways, this compound can influence the activity of dopamine-sensitive neurons and potentially exert antipsychotic effects .
Pharmacokinetics
It is known that this compound is orally active and can cross the blood-brain barrier , which is crucial for its activity in the brain.
Result of Action
The primary result of this compound’s action is the modulation of dopamine-sensitive medium spiny neurons in the striatum . This modulation can potentially lead to antipsychotic effects.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its ability to cross the blood-brain barrier allows it to act directly in the brain environment . .
Análisis Bioquímico
Biochemical Properties
Mardepodect interacts with the PDE10A enzyme, which is primarily expressed in the brain, mostly in the striatum, nucleus accumbens, and olfactory tubercle . This enzyme is thought to be particularly important in regulating the activity of dopamine-sensitive medium spiny neurons in the striatum .
Cellular Effects
This compound influences cell function by regulating the activity of dopamine-sensitive medium spiny neurons in the striatum . These neurons are known targets of conventional antipsychotic drugs .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the PDE10A enzyme . This inhibition is selective, with this compound showing more than 1000-fold selectivity over other phosphodiesterases .
Temporal Effects in Laboratory Settings
This compound has been studied in both in vitro and in vivo settings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mardepodect involves the formation of a quinoline derivative. The key steps include the reaction of 2-chloroquinoline with 4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenol under basic conditions to form the desired product. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent ratios, and reaction times. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired pharmaceutical grade .
Análisis De Reacciones Químicas
Types of Reactions: Mardepodect undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The phenylpyrazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated phenylpyrazole derivatives.
Comparación Con Compuestos Similares
Papaverine: An older PDE 10A inhibitor known to produce antipsychotic effects in animal models.
Regorafenib: A multi-kinase inhibitor also studied for its effects on glioblastoma cells.
Flmodafinil: An atypical dopamine reuptake inhibitor with potential cognitive-enhancing properties.
Uniqueness: Mardepodect is unique due to its high selectivity for the PDE 10A subtype, which is primarily expressed in the brain. This selectivity allows for targeted modulation of neuronal signaling pathways with potentially fewer side effects compared to less selective inhibitors. Additionally, this compound’s ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .
Actividad Biológica
Mardepodect, also known as PF-02545920, is a potent phosphodiesterase 10A (PDE10A) inhibitor originally developed for the treatment of schizophrenia and later repositioned for Huntington's disease. Its biological activity is characterized by its ability to modulate cyclic nucleotide signaling pathways, particularly in the central nervous system (CNS). This article delves into the compound's mechanisms of action, effects on various cell types, and potential therapeutic applications.
This compound primarily inhibits PDE10A, an enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), with a greater affinity for cAMP. By inhibiting PDE10A, this compound increases intracellular levels of these cyclic nucleotides, which play crucial roles in signal transduction pathways involved in neuronal signaling, cell proliferation, and apoptosis regulation .
Key Effects:
- Increased cAMP/PKA Signaling : this compound enhances cAMP signaling in medium spiny neurons of the striatum, leading to potentiation of dopamine D1 receptor activity while inhibiting D2 receptor signaling .
- Cell Cycle Regulation : Studies have shown that this compound can arrest the cell cycle in smooth muscle cells at the G1 phase by reducing cyclin D1 levels. This effect is mediated through the cGMP-dependent protein kinase Iα (PKGIα) pathway .
Biological Activity in Cancer Research
Recent studies have explored this compound's potential as an anti-cancer agent, particularly against glioblastoma (GBM). In vitro assays demonstrated that this compound effectively inhibits the proliferation of various GBM cell lines.
Case Study: Glioblastoma Cell Lines
- Cell Lines Tested : U87MG, A172, T98G
- IC50 Values :
- U87MG: 32 µM
- A172: 5 µM
- T98G: 16 µM
These results indicate that this compound exhibits significant antiproliferative effects on GBM cells, suggesting its potential for repositioning as a therapeutic option for this aggressive cancer type .
Cell Line | IC50 (µM) |
---|---|
U87MG | 32 |
A172 | 5 |
T98G | 16 |
Safety and Tolerability
In clinical trials and preclinical studies, this compound has been reported to be well tolerated with no significant adverse effects observed. There were no notable incidences of body weight loss or mortality among subjects treated with the compound .
Comparative Studies with Other Inhibitors
This compound has been compared with other pharmacological agents such as Regorafenib. Both drugs exhibit complementary pharmacological profiles which may enhance therapeutic efficacy when used in combination. The combination therapy approach aims to overcome drug resistance commonly seen in GBM treatments .
Propiedades
IUPAC Name |
2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEXWHKOMMASPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025873 | |
Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898562-94-2 | |
Record name | 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898562-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mardepodect [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mardepodect | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08387 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MARDEPODECT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.